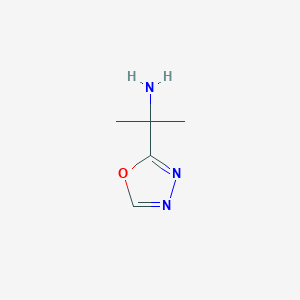

2-(1,3,4-Oxadiazol-2-yl)propan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3O |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

2-(1,3,4-oxadiazol-2-yl)propan-2-amine |

InChI |

InChI=1S/C5H9N3O/c1-5(2,6)4-8-7-3-9-4/h3H,6H2,1-2H3 |

InChI Key |

WVPLOENOVQYETA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NN=CO1)N |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Elucidation Techniques for 2 1,3,4 Oxadiazol 2 Yl Propan 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of atoms.

¹H NMR spectroscopy is instrumental in identifying the number and type of protons in a molecule. In the context of 2-(1,3,4-Oxadiazol-2-yl)propan-2-amine derivatives, the spectrum reveals characteristic signals for the protons of the propan-2-amine group, the amino proton, and any substituents on the 5-position of the oxadiazole ring.

The amino group (-NH) proton typically appears as a broad singlet, with its chemical shift influenced by solvent and concentration. For related 2-amino-1,3,4-oxadiazole structures, this signal is often observed in the downfield region. For instance, in 5-phenyl-1,3,4-oxadiazol-2-amine, the two amine protons appear as a broad singlet at δ 7.26 ppm acs.org. Similarly, the amino protons in 5-(p-tolyl)-1,3,4-oxadiazol-2-amine are observed at δ 7.17 ppm acs.org.

The propan-2-amine moiety is expected to show distinct signals:

A septet for the single methine proton (-CH).

A doublet for the six equivalent protons of the two methyl groups (-C(CH₃)₂).

The specific chemical shifts for these protons would be influenced by the adjacent amino and oxadiazole groups. Substituents at the 5-position of the oxadiazole ring will also present characteristic signals. For example, aromatic protons on a phenyl substituent typically appear as multiplets in the δ 7.5-7.8 ppm range acs.org.

Table 1: Representative ¹H NMR Data for 2-Amino-1,3,4-Oxadiazole Derivatives

| Compound/Fragment | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 5-Phenyl-1,3,4-oxadiazol-2-amine | -NH₂ | 7.26 | br s | acs.org |

| 5-Phenyl-1,3,4-oxadiazol-2-amine | Ar-H | 7.52-7.82 | m | acs.org |

| 5-(p-Tolyl)-1,3,4-oxadiazol-2-amine | -NH₂ | 7.17 | br s | acs.org |

| 5-(p-Tolyl)-1,3,4-oxadiazol-2-amine | Ar-H | 7.28 (d), 7.64 (d) | d | acs.org |

| 5-(p-Tolyl)-1,3,4-oxadiazol-2-amine | Ar-CH₃ | 2.30 | s | acs.org |

| 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine | -NH₂ | 7.006 | s | nih.gov |

| 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine | -CH₂- | 4.097 | s | nih.gov |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound derivatives, the key signals are those of the two carbon atoms in the 1,3,4-oxadiazole (B1194373) ring (C2 and C5).

The chemical shifts of these carbons are highly characteristic. The C2 carbon, attached to the amino group, and the C5 carbon, bearing a substituent, typically resonate in the range of δ 155-170 ppm mdpi.comresearchgate.net. The exact position depends on the nature of the substituent at C5 and the groups attached to the C2-amine. For example, in 5-phenyl-1,3,4-oxadiazol-2-amine, the C2 and C5 signals appear at δ 164.3 and δ 157.7 ppm, respectively acs.org. In 5-(p-tolyl)-1,3,4-oxadiazol-2-amine, these signals are found at δ 164.1 and δ 157.8 ppm acs.org. The carbons of the propan-2-amine group would appear in the aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Data for the 1,3,4-Oxadiazole Ring

| Compound | Oxadiazole C2 (ppm) | Oxadiazole C5 (ppm) | Reference |

|---|---|---|---|

| 5-Phenyl-1,3,4-oxadiazol-2-amine | 164.3 | 157.7 | acs.org |

| 5-(p-Tolyl)-1,3,4-oxadiazol-2-amine | 164.1 | 157.8 | acs.org |

| 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine | 169.0 | 157.3 | nih.gov |

| General range for 2,5-dialkyl-1,3,4-oxadiazoles | ~165.0 | mdpi.com | |

| General range for 2-amino-5-aryl-1,3,4-oxadiazoles | 155-165 | 150-155 | researchgate.net |

While ¹H and ¹³C NMR provide primary structural information, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment and detailed structural analysis.

COSY would be used to establish proton-proton couplings, for example, to confirm the connectivity between the methine and methyl protons within the propan-2-amine group.

HSQC would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals for the methine and methyl groups of the propan-2-amine substituent.

HMBC is crucial for identifying long-range (2-3 bond) correlations. This technique would be vital to confirm the connectivity between the propan-2-amine group and the C2 position of the oxadiazole ring by observing a correlation between the methine or amine proton and the C2 carbon.

These techniques, used in concert, provide a comprehensive and unambiguous picture of the molecular structure, confirming the substitution pattern and connectivity of all atoms in the derivative.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, the FTIR spectrum provides clear evidence for the key structural components.

The most characteristic absorption bands include:

N-H Stretching: The amino group gives rise to stretching vibrations in the 3200-3400 cm⁻¹ region. Primary amines (-NH₂) often show two bands in this region nih.gov.

C=N Stretching: The carbon-nitrogen double bond within the 1,3,4-oxadiazole ring typically shows a strong absorption band around 1610-1650 cm⁻¹ nih.govnih.gov.

C-O-C Stretching: The ether-like C-O-C linkage within the heterocyclic ring results in stretching vibrations, often observed in the 1000-1250 cm⁻¹ range nih.govnih.gov.

C-H Stretching: Aliphatic C-H stretching from the propan-2-amine group appears just below 3000 cm⁻¹, while aromatic C-H stretching (if applicable) appears just above 3000 cm⁻¹ nih.gov.

Table 3: Characteristic FTIR Absorption Bands for 2-Amino-1,3,4-Oxadiazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3310-3400 | nih.gov |

| Amide (-NH-) | N-H Stretch | ~3344-3440 | nih.gov |

| Oxadiazole Ring | C=N Stretch | 1590-1653 | nih.govnih.gov |

| Oxadiazole Ring | C-O-C Stretch | 1018-1249 | nih.govnih.gov |

| Aliphatic C-H | C-H Stretch | 2853-2935 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. Using techniques like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) can be readily identified, confirming the molecular formula of the synthesized derivative acs.orgnih.gov.

The fragmentation pattern provides further structural proof. For this compound derivatives, fragmentation is expected to occur at several key points:

Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. For the propan-2-amine moiety, this would involve the loss of a methyl radical (•CH₃, 15 Da) to form a stable iminium cation.

Ring Cleavage: 1,3,4-oxadiazole rings can undergo characteristic cleavage. The fragmentation is influenced by the substituents, but common pathways involve the loss of small neutral molecules or radicals derived from the ring structure clockss.orgmdpi.com.

Loss of the Propan-2-amine Group: Cleavage of the bond between the oxadiazole C2 carbon and the amine nitrogen can also occur.

Analysis of the masses of the resulting fragment ions allows for the reconstruction of the molecule's structure, confirming the identity of the core and its substituents. For example, the ESI-MS spectrum of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine shows characteristic isotope peaks for the bromine atom at m/z 252 (100%) and 254 (98%), corresponding to the molecular ion nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The absorption maxima (λmax) correspond to electronic transitions, typically π→π* and n→π* transitions in conjugated systems.

For 1,3,4-oxadiazole derivatives, the heterocyclic ring is part of a conjugated system. The position of λmax is sensitive to the extent of conjugation. The introduction of aromatic or other unsaturated substituents at the 5-position of the ring generally leads to a bathochromic (red) shift of the absorption maximum to longer wavelengths. Studies on various 1,3,4-oxadiazole derivatives show λmax values typically appearing in the range of 220 to 300 nm mdpi.comresearchgate.netnih.gov. For instance, 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole exhibits a λmax at 286 nm in methanol, corresponding to the π→π* transition of the conjugated system mdpi.com. The electronic properties and the extent of conjugation in new derivatives can be effectively studied by comparing their λmax values.

Table 4: UV-Vis Absorption Maxima for Representative 1,3,4-Oxadiazole Derivatives

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | 286 | Methanol | mdpi.com |

| 2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | 288 | Methanol | mdpi.com |

| General range for various 5-substituted-1,3,4-oxadiazole derivatives | 224-231 | Not specified | researchgate.net |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and conformations, which are crucial for understanding the structure-property relationships of novel compounds. For derivatives of this compound, X-ray crystallography elucidates the spatial configuration of the oxadiazole core and its substituents, as well as the intermolecular interactions that govern the crystal packing.

While specific crystallographic data for this compound was not found in a comprehensive search of available literature, analysis of closely related 1,3,4-oxadiazole derivatives provides significant insights into the expected molecular architecture and solid-state behavior of this class of compounds.

Detailed Research Findings

For instance, in the structure of 1,3-Bis{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one, the dihedral angle between the pyridin-2-yl and the oxadiazole group is a mere 2.8(1)°, indicating that these two rings are nearly coplanar nih.gov. This planarity can facilitate π-system conjugation. In contrast, the two 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-thio groups in the same molecule have a dihedral angle of 68.8(1)° between them, creating a distorted "W-shaped" configuration nih.gov. Similarly, the crystal structure of N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline revealed two crystallographically independent molecules with different orientations of the 2,3-dimethylphenyl ring, highlighting the conformational flexibility in these systems researchgate.net.

The nature of the substituents plays a critical role in the intermolecular interactions that dictate the crystal packing. In adamantane-oxadiazole hybrid molecules, such as 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, the crystal structure is stabilized by intermolecular C—H···N and C—H···F hydrogen bonds nih.gov. The packing is often further stabilized by weaker interactions. For example, molecules of 1,3-Bis{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one are stacked in the crystal lattice through intermolecular π–π interactions between the pyridyl and oxadiazole groups, with a centroid-to-centroid distance of 3.883 Å, along with weaker C—H···N hydrogen-bonding interactions, creating a three-dimensional architecture nih.gov. The crystal structure of N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline is characterized by π···π stacking interactions and C–H···π contacts researchgate.net.

Crystallographic Data for 1,3,4-Oxadiazole Derivatives

The following tables present crystallographic data for representative 1,3,4-oxadiazole derivatives, illustrating the typical parameters obtained from single-crystal X-ray diffraction studies.

| Parameter | Value |

|---|---|

| Empirical Formula | C17H12N6O3S2 |

| Formula Weight | 412.45 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.266 (3) |

| b (Å) | 7.8342 (16) |

| c (Å) | 16.703 (3) |

| β (°) | 100.25 (3) |

| Volume (ų) | 1837.0 (6) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| R-factor | 0.076 |

| Parameter | 2-(Adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | 2-(Adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |

|---|---|---|

| Empirical Formula | C18H19FN2O | C18H19ClN2O |

| Formula Weight | 298.36 | 314.81 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/n |

| a (Å) | 6.6578 (2) | 12.0151 (4) |

| b (Å) | 9.9048 (4) | 11.0506 (4) |

| c (Å) | 11.6963 (5) | 12.0360 (4) |

| α (°) | 98.118 (3) | 90 |

| β (°) | 94.787 (3) | 99.680 (3) |

| γ (°) | 95.535 (3) | 90 |

| Volume (ų) | 754.45 (5) | 1574.96 (9) |

| Z | 2 | 4 |

Chemical Reactivity and Mechanistic Investigations of 2 1,3,4 Oxadiazol 2 Yl Propan 2 Amine

Reactivity Profile of the 1,3,4-Oxadiazole (B1194373) Ring System

The 1,3,4-oxadiazole ring is a five-membered, planar, and stable heteroaromatic system containing one oxygen and two nitrogen atoms. chemicalbook.com Its reactivity is significantly influenced by the presence of two electronegative, pyridine-type nitrogen atoms, which render the ring electron-deficient. chemicalbook.com This electron deficiency governs its behavior towards both electrophiles and nucleophiles.

Electrophilic substitution reactions on the carbon atoms (C2 and C5) of the 1,3,4-oxadiazole ring are notably difficult to achieve. globalresearchonline.net This resistance is a direct consequence of the low electron density at these positions, caused by the electron-withdrawing effect of the adjacent pyridine-like nitrogen atoms. chemicalbook.comresearchgate.net The ring is deactivated towards electrophilic attack at its carbon centers. chemicalbook.com

Conversely, the nitrogen atoms (N3 and N4) possess higher electron density and are the preferred sites for electrophilic attack. The reactivity of the ring towards electrophiles can be enhanced if the ring is substituted with electron-releasing groups, which increase the electron density on the nitrogen atoms. globalresearchonline.net While direct electrophilic substitution at carbon is unusual, if an aryl group is present as a substituent, electrophilic substitution can occur on the aryl ring instead of the oxadiazole ring. chemicalbook.com

The 1,3,4-oxadiazole ring is generally resistant to direct nucleophilic attack due to its aromatic stabilization. However, nucleophilic substitution reactions are possible under specific conditions, particularly on halogen-substituted oxadiazoles (B1248032) where the halogen atom can be replaced by a nucleophile. globalresearchonline.netnih.gov

More commonly, the interaction with strong nucleophiles leads to ring cleavage rather than substitution. chemicalbook.com The major reactions of the 1,3,4-oxadiazole ring involve nucleophilic attack at the electron-deficient carbon atoms, which is often the initiating step for the subsequent cleavage of the heterocyclic ring. The stability of the ring against cleavage is enhanced by the presence of aryl substituents. The susceptibility of the ring to nucleophiles can create challenges in reactions carried out under basic or acidic conditions, where such reagents are present.

The 1,3,4-oxadiazole ring is classified as a heteroaromatic compound. chemicalbook.com The replacement of two methine groups (-CH=) in furan with two pyridine-type nitrogen atoms (-N=) significantly reduces the aromaticity of the resulting oxadiazole ring. researchgate.net This reduction in aromatic character leads to the ring exhibiting some characteristics of a conjugated diene. researchgate.net The parent 1,3,4-oxadiazole is a weak base due to the inductive effect of the additional heteroatoms. researchgate.net

| Computational Method | Prediction on 1,3,4-Oxadiazole Aromaticity | Influence of Substituents |

| HOMA | Suggests non-aromatic character. tandfonline.comresearchgate.net | Aromaticity varies depending on the electronic character of the substituent. tandfonline.com |

| NICS | Predicts relatively high aromaticity. tandfonline.comresearchgate.net | Aromaticity varies depending on the electronic character of the substituent. tandfonline.com |

Reactivity of the Propan-2-amine Moiety

The propan-2-amine moiety attached to the 1,3,4-oxadiazole ring at the C2 position features a primary amine group (-NH₂). This functional group is nucleophilic due to the lone pair of electrons on the nitrogen atom and undergoes a variety of characteristic reactions.

Primary amines react readily with acylating agents such as acid chlorides and acid anhydrides to form N-substituted amides. libretexts.org This acylation reaction is typically rapid, high-yielding, and proceeds by a nucleophilic acyl substitution mechanism. libretexts.orgjove.com The reaction involves the nucleophilic amine attacking the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). jove.com A base like pyridine (B92270) or sodium hydroxide is often used to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. libretexts.org The resulting amide is significantly less nucleophilic and less basic than the original amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, which prevents further acylation. libretexts.orgjove.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Primary Amine (R-NH₂) | Acid Chloride (R'-COCl) | N-Substituted Amide (R-NH-CO-R') | Acylation libretexts.org |

| Primary Amine (R-NH₂) | Acid Anhydride (B1165640) ((R'-CO)₂O) | N-Substituted Amide (R-NH-CO-R') | Acylation libretexts.org |

Primary amines undergo condensation reactions with carbonyl compounds, specifically aldehydes and ketones, to form imines, commonly known as Schiff bases. teikyomedicaljournal.comamazonaws.com This reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. teikyomedicaljournal.com Subsequent dehydration (loss of a water molecule) of this intermediate yields the stable Schiff base, which is characterized by a carbon-nitrogen double bond (>C=N-). teikyomedicaljournal.comamazonaws.com The formation of a Schiff base is a reversible reaction that is typically catalyzed by either an acid or a base. teikyomedicaljournal.com

| Reactant 1 | Reactant 2 | Intermediate | Product |

| Primary Amine (R-NH₂) | Aldehyde (R'-CHO) | Carbinolamine | Schiff Base (Imine) (R-N=CH-R') teikyomedicaljournal.commdpi.com |

Coupling Reactions with Amino Acids

The presence of a primary amine group in 2-(1,3,4-oxadiazol-2-yl)propan-2-amine allows for its versatile use in peptide synthesis through coupling reactions with amino acids. This reactivity is analogous to that of other 2-amino-1,3,4-oxadiazole derivatives, which have been successfully coupled with N-protected amino acids.

In a typical coupling reaction, the amino group of the oxadiazole derivative acts as a nucleophile, attacking the activated carboxyl group of an N-protected amino acid, such as N-Boc-glycine or N-Boc-phenylalanine. The reaction leads to the formation of an amide bond, linking the amino acid to the oxadiazole moiety. Subsequent deprotection of the newly formed dipeptide mimetic can be achieved using reagents like trifluoroacetic acid in the presence of a scavenger such as anisole, yielding the final amino-functionalized oxadiazole derivative. nih.govresearchgate.net

These coupling reactions are significant in medicinal chemistry for the development of novel compounds with potential biological activities. For instance, the resulting oxadiazole-peptide conjugates have been investigated for their antibacterial properties. nih.govresearchgate.net

Table 1: Examples of Coupling Reactions with Amino Acids

| Oxadiazole Reactant | N-Protected Amino Acid | Coupled Product | Deprotected Product |

|---|---|---|---|

| 5-(4-bromobenzyl)-1,3,4-oxadiazol-2-amine | N-Boc-glycine | tert-butyl-(5-(4-bromobenzyl)-1,3,4-oxadiazole-2-ylcarbamoyl)-methyl-carbamate | N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-2-amino acetamide |

Mechanistic Studies of 1,3,4-Oxadiazole Formation and Transformations

The formation of the 1,3,4-oxadiazole ring is a well-studied process, with the most common pathway involving the cyclodehydration of a 1,2-diacylhydrazine intermediate. otterbein.edumdpi.comnih.govresearchgate.net This intermediate is typically formed from the reaction of a carboxylic acid with an acid hydrazide. In the context of this compound, the synthesis would likely proceed through a precursor that upon cyclization yields the target molecule.

The proposed mechanism involves the initial formation of the diacylhydrazine, which then undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable, aromatic 1,3,4-oxadiazole ring. otterbein.edu While the diacylhydrazine is a key proposed intermediate, in some reaction conditions, it is not isolated. nih.gov However, studies where the diacylhydrazine has been prepared and subjected to the reaction conditions have provided evidence for its role in the reaction pathway. nih.gov

Alternative pathways to 1,3,4-oxadiazoles include the oxidative cyclization of N-acylhydrazones. mdpi.comnih.govjchemrev.com This method involves the reaction of an acyl hydrazide with an aldehyde or ketone to form an N-acylhydrazone, which is then oxidized to form the oxadiazole ring.

A variety of catalysts and reagents play a crucial role in the formation of the 1,3,4-oxadiazole ring. The choice of reagent often dictates the reaction conditions and efficiency.

Dehydrating Agents: The cyclodehydration of 1,2-diacylhydrazines is the most common route and requires a dehydrating agent to facilitate the removal of water and promote ring closure. nih.govresearchgate.net Commonly used dehydrating agents include:

Phosphorus oxychloride (POCl₃) nih.govnih.govresearchgate.net

Thionyl chloride (SOCl₂) mdpi.comresearchgate.net

Polyphosphoric acid (PPA) mdpi.comacs.org

Sulfuric acid (H₂SO₄) mdpi.comacs.org

Phosphorus pentoxide (P₂O₅) mdpi.comresearchgate.net

Milder reagents such as the Burgess reagent have also been employed for this transformation, offering an alternative to harsh acidic conditions. acs.orgjchemrev.com

Oxidizing Agents: In the oxidative cyclization of N-acylhydrazones, an oxidizing agent is necessary to promote the formation of the oxadiazole ring. Examples of such agents include:

Chloramine-T mdpi.comnih.govjchemrev.com

Iodine nih.govjchemrev.com

Potassium permanganate (KMnO₄) mdpi.com

Lead dioxide (PbO₂) mdpi.com

Catalysts: Various catalysts can be employed to facilitate the synthesis of 1,3,4-oxadiazoles. For instance, copper(II) trifluoromethanesulfonate (Cu(OTf)₂) has been used to catalyze the imine C-H functionalization of N-arylidenearoylhydrazides to form 2,5-disubstituted-1,3,4-oxadiazoles. jchemrev.com Acid catalysts are also used in the condensation of acyl hydrazides with orthoesters. mdpi.com

The nature of the substituents on the precursors to the 1,3,4-oxadiazole ring can significantly influence the reaction kinetics. The electronic properties of these substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can affect the nucleophilicity and electrophilicity of the reacting centers.

In the formation of the 1,2-diacylhydrazine intermediate from a carboxylic acid and an acid hydrazide, an EDG on the carboxylic acid would increase the electron density on the carbonyl oxygen, potentially slowing down the initial nucleophilic attack by the hydrazide. Conversely, an EWG would make the carbonyl carbon more electrophilic, likely accelerating the reaction.

During the cyclodehydration of the diacylhydrazine, the rate-determining step can be influenced by the stability of the intermediates and transition states. The electronic nature of the substituents can play a role in stabilizing or destabilizing these species. For instance, Hammett plots can be used to correlate the reaction rate with the electronic properties of the substituents, providing insight into the charge distribution in the transition state of the rate-determining step. otterbein.edu

Furthermore, the reactivity of the final 1,3,4-oxadiazole ring is also influenced by its substituents. The presence of EDGs on the oxadiazole ring can enhance its reactivity towards electrophiles. globalresearchonline.net

Thermal and Photochemical Transformations of Oxadiazoles

1,3,4-Oxadiazole derivatives are generally characterized by good thermal stability. researchgate.net The thermal decomposition of polymers containing 1,3,4-oxadiazole rings has been studied, showing that these heterocycles can withstand high temperatures. researchgate.net In some cases, thermal treatment can lead to chemical transformations rather than complete degradation. For example, polyhydrazides can undergo a cyclodehydration reaction upon heating to form poly-1,3,4-oxadiazoles. researchgate.net The thermal stability of 1,3,4-oxadiazoles is an important property for their application in materials science, such as in heat-resistant polymers.

Photochemical transformations of oxadiazoles have also been investigated. UV irradiation can be used as an alternative to thermal methods for the synthesis of 1,3,4-oxadiazoles. For example, a photochemical approach for the Huisgen synthesis of 1,3,4-oxadiazoles from 5-substituted tetrazoles and carboxylic acids has been developed. nih.gov This method utilizes UV light to generate a nitrile imine intermediate from an acyl tetrazole precursor, which then undergoes cyclization. nih.gov Photorearrangement of 1,2,4-oxadiazoles to 1,3,4-oxadiazoles has also been reported. researchgate.net The study of photoinduced rearrangements of oxadiazole derivatives, supported by computational methods like DFT calculations, helps in understanding the reaction mechanisms and the involvement of excited states. nih.gov

Computational and Theoretical Studies on 2 1,3,4 Oxadiazol 2 Yl Propan 2 Amine and Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been widely applied to 1,3,4-oxadiazole (B1194373) derivatives to elucidate their electronic characteristics, stability, and reactivity. mdpi.comnih.govnih.gov Calculations are often performed using hybrid functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with various basis sets, such as 6-31G** or 6-311G(d,p), to achieve a balance between accuracy and computational cost. mdpi.comnih.govnih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nahrainuniv.edu.iq The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.gov The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical parameter for determining molecular chemical stability, kinetic stability, and reactivity. nahrainuniv.edu.iq A small energy gap signifies that the molecule is more reactive and indicates that charge transfer interactions are more likely to occur within the molecule. nahrainuniv.edu.iqijopaar.com

DFT calculations on various 1,3,4-oxadiazole analogs have been performed to determine these parameters. For instance, studies on thieno[2,3-d]pyrimidine (B153573) derivatives bearing a 1,3,4-oxadiazole moiety revealed HOMO-LUMO energy gaps ranging from 3.15 eV to 3.83 eV. nih.gov Another computational study on novel 1,3,4-oxadiazole chromophores reported a DFT-predicted bandgap of 2.72 eV, which was in good agreement with experimental electrochemical measurements. ijopaar.com These studies collectively show that the electronic properties can be tuned by altering the substituents on the oxadiazole ring.

| Compound/Analog Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole Chromophore (3TPO) | -5.30 | -2.58 | 2.72 | ijopaar.com |

| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine analog (4a) | Not Specified | Not Specified | 3.75 | nih.gov |

| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine analog (4c) | Not Specified | Not Specified | 3.18 | nih.gov |

| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine analog (4f) | Not Specified | Not Specified | 3.15 | nih.gov |

Prediction of Molecular Stability and Chemical Reactivity

DFT calculations are also employed to determine global reactivity descriptors, which provide quantitative measures of a molecule's stability and reactivity. nih.gov These descriptors are calculated from the energies of the HOMO and LUMO and include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Higher hardness correlates with greater stability. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The ability of a molecule to attract electrons. nih.gov

Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. nih.gov

Studies on 1,3,4-oxadiazole derivatives have shown that modifications to the molecular structure significantly impact these reactivity descriptors. For example, in a series of anti-inflammatory 1,3,4-oxadiazole derivatives investigated for their anticancer potential, DFT results identified specific analogs as being particularly stable and chemically reactive based on these calculated parameters. mdpi.comnih.gov The analysis of these descriptors helps in understanding the molecule's energetic favorability for nucleophilic or electrophilic attacks. mdpi.com

| Compound/Analog | Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) (eV) | Reference |

|---|---|---|---|---|

| Caffeoylquinic Acid Analog 1 | Not Specified | Not Specified | 4.192 | researchgate.net |

| Caffeoylquinic Acid Analog 2 | Not Specified | Not Specified | 4.410 | researchgate.net |

| Caffeoylquinic Acid Analog 3 | Not Specified | Not Specified | 3.853 | researchgate.net |

| Caffeoylquinic Acid Analog 5 | Not Specified | Not Specified | 4.597 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping and Surface Plots

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution around a molecule, providing insights into its size, shape, and sites of chemical reactivity. nahrainuniv.edu.iqresearchgate.net The MEP surface plot uses a color scale to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. nih.govresearchgate.net

For 1,3,4-oxadiazole derivatives, MEP analyses consistently show negative potential (red or yellow regions) concentrated around the electronegative nitrogen and oxygen atoms of the oxadiazole ring. nih.govnahrainuniv.edu.iq Conversely, positive potential (blue regions) is typically located over hydrogen atoms. nahrainuniv.edu.iq This distribution highlights that the heteroatoms in the oxadiazole ring are the most likely sites for electrophilic interactions, while other parts of the molecule may be more favorable for nucleophilic attack. nih.gov The MEP map is crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable in modern drug discovery and materials science. They allow for the visualization and prediction of interactions between small molecules and biological macromolecules, as well as the dynamic behavior of these systems.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. semanticscholar.org It is widely used to understand the binding mechanisms of potential drug candidates and to screen virtual libraries of compounds. The results are often expressed as a docking score, which estimates the binding affinity, with more negative scores indicating stronger binding. mdpi.comnih.gov

Numerous studies have employed molecular docking to evaluate the potential of 1,3,4-oxadiazole derivatives against various biological targets. For example, analogs have been docked into the active sites of:

VEGFR2 and EGFR: Key targets in cancer therapy, where oxadiazole derivatives showed strong binding affinities, with one compound exhibiting a binding energy of -48.89 kJ/mol with VEGFR2. mdpi.comnih.gov

GABAA Receptor: A target for anticonvulsant agents, where some oxadiazole compounds showed better docking scores (e.g., -66.344 to -102.653) than standard drugs like ethosuximide (B1671622) (-50.6357) and carbamazepine (B1668303) (-58.5047). semanticscholar.org

Cyclooxygenase (COX) Enzymes: Targets for anti-inflammatory drugs, where docking studies revealed a high affinity of oxadiazole derivatives for the COX-2 enzyme. tandfonline.com

Candida albicans CYP51: A target for antifungal agents, where docking studies helped identify key interactions responsible for the observed biological activity. nih.gov

These studies typically reveal that the oxadiazole core and its substituents form crucial hydrogen bonds and hydrophobic interactions with amino acid residues in the receptor's binding pocket. mdpi.comsemanticscholar.org

| Analog Class | Protein Target (PDB ID) | Best Docking Score/Binding Energy | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Anticancer Oxadiazole Derivatives | VEGFR2 | -48.89 kJ/mol | His1024, Ile1044, Cys1045 | mdpi.comnih.gov |

| Anticancer Oxadiazole Derivatives | EGFR | -34.19 kJ/mol | Ala698, Phe699, Asp831, Met769 | mdpi.com |

| Anticonvulsant Oxadiazole Derivatives | GABAA Receptor (4COF) | -102.653 (MolDock Score) | Glu52, Ser51, Val53, Asn54 | semanticscholar.org |

| Antifungal Oxadiazole Derivatives | C. albicans CYP51 (5FSA) | Not Specified | Not Specified | nih.gov |

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, reveal conformational changes in the protein or ligand, and provide a more refined estimation of binding free energies. researchgate.net

MD simulations have been used to validate the results of docking studies for 1,3,4-oxadiazole derivatives. For instance, in the investigation of naproxen (B1676952) analogs incorporating a 1,3,4-oxadiazole ring, MD simulations demonstrated that the proposed compounds formed stable complexes with the COX-2 receptor. researchgate.net Similarly, simulations of oxadiazole derivatives docked with VEGFR2 confirmed the stability of the protein-ligand complex, reinforcing the docking predictions. mdpi.comnih.gov These simulations provide crucial evidence that the interactions observed in the static docking model are maintained in a more realistic, dynamic environment.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to understand the relationship between the chemical structures of compounds and their biological activities. For 1,3,4-oxadiazole derivatives, various QSAR studies have been conducted to identify the key structural features that influence their therapeutic effects, such as antimicrobial and anticancer properties. brieflands.comresearchgate.netijpsdronline.com These studies are crucial for designing new, more potent analogs.

In a typical 3D-QSAR study on 1,3,4-oxadiazole derivatives, a series of compounds with known activities is selected. brieflands.com The three-dimensional structures of these molecules are aligned, and molecular fields are calculated to represent their steric and electrostatic properties. ijpsdronline.com Statistical methods, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) or Partial Least Square Regression (PLSR), are then employed to build a predictive model. brieflands.comresearchgate.netijpsdronline.com

For instance, a kNN-MFA study on 1,3,4-oxadiazoles with antimycobacterial activity generated models that showed good internal and external predictivity. brieflands.com The analysis of these models revealed that the presence of a sulfur atom was essential for activity, while large, bulky substituents tended to decrease it. brieflands.com Furthermore, the inclusion of halogen and other electronegative groups was found to contribute positively to the antimycobacterial activity. brieflands.com Similarly, 3D-QSAR models for 1,2,4-oxadiazole (B8745197) derivatives as antiproliferative agents indicated that steric and electrostatic interactions play a significant role in determining their activity. ijpsdronline.com The graphical output of these analyses, known as contour plots, helps visualize regions where modifications to the molecule could enhance or diminish its biological effect. ijpsdronline.com

QSAR models have also been developed for other activities. For example, a study on 1,3,4-oxadiazole derivatives as antibacterial agents used multiple linear regression to correlate physicochemical and structural properties with activity, resulting in predictive models. nih.gov Another study on 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen (B1215707) oxidase inhibitors established a QSAR model with excellent correlation between calculated and experimental binding free energies. nih.gov These computational models serve as a valuable guide for the rational design of new oxadiazole-based therapeutic agents. nih.govresearchgate.net

Table 1: Key Findings from QSAR Studies on Oxadiazole Derivatives

| Biological Activity | QSAR Method | Key Structural Insights | Reference |

|---|---|---|---|

| Antimycobacterial | kNN-MFA | Presence of sulfur is crucial; bulky groups reduce activity; halogens enhance activity. | brieflands.com |

| Antiproliferative | PLSR | Steric and electrostatic interactions are important determinants of activity. | ijpsdronline.com |

| Antibacterial | Multiple Linear Regression | Physicochemical and structural properties correlate with antibacterial potency. | nih.gov |

| hPPO Inhibition | MM-PBSA | Excellent correlation (r²=0.81) between calculated and experimental binding energies. | nih.gov |

Investigation of Noncovalent Interactions in Oxadiazole Systems

The spatial arrangement and intermolecular recognition of molecules are governed by noncovalent interactions. In oxadiazole systems, these interactions, particularly hydrogen bonds, π-stacking, and C-H...π interactions, are crucial in determining their crystal packing and influencing their biological activity. rsc.orgrsc.org The study of these weak forces is performed using a combination of experimental techniques like single-crystal X-ray diffraction and theoretical methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Noncovalent Interaction (NCI) plots. rsc.orgmdpi.comnih.gov

The aromatic nature of the oxadiazole ring allows it to participate in π-stacking and C-H...π interactions. rsc.orgnih.gov π-π stacking can occur between two oxadiazole rings or between an oxadiazole ring and another aromatic system, such as a pyridine (B92270) or phenyl ring. mdpi.comnih.gov These interactions are characterized by specific distance and angular parameters and have been identified in both small molecule crystal structures and protein-ligand complexes. mdpi.comnih.gov

C-H...π interactions are also prevalent, where an aliphatic or aromatic C-H bond acts as a donor to the π-system of the oxadiazole ring or an adjacent aromatic ring. rsc.orgrsc.org Theoretical tools like QTAIM and NCI plot analyses are instrumental in visualizing and characterizing these weak interactions. rsc.orgrsc.org QTAIM analysis can identify bond critical points (BCPs) between the interacting atoms, while NCI plots generate isosurfaces that reveal the regions of noncovalent interactions. rsc.org These computational studies have confirmed the presence and significance of both π-stacking and C-H...π interactions in the supramolecular assembly of 1,3,4-oxadiazole derivatives. rsc.orgnih.gov

Table 2: Types of Noncovalent Interactions in Oxadiazole Systems

| Interaction Type | Description | Method of Investigation | Reference |

|---|---|---|---|

| C-H...N Hydrogen Bond | C-H group interacts with a nitrogen atom of the oxadiazole ring. | X-ray Diffraction, DFT, QTAIM | rsc.orgresearchgate.net |

| C-H...O Hydrogen Bond | C-H group interacts with the oxygen atom of the oxadiazole ring. | X-ray Diffraction, DFT | rsc.org |

| π-π Stacking | Interaction between the π-systems of two aromatic rings (e.g., oxadiazole-oxadiazole). | X-ray Diffraction, DFT, NCI Plot | mdpi.comnih.gov |

| C-H...π Interaction | Interaction of a C-H bond with the π-electron cloud of an aromatic ring. | X-ray Diffraction, DFT, QTAIM, NCI Plot | rsc.orgrsc.org |

Theoretical Prediction of Chemical Properties and Spectroscopic Parameters

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting the chemical properties and spectroscopic parameters of molecules like 2-(1,3,4-Oxadiazol-2-yl)propan-2-amine and its analogs. researchgate.netbohrium.comresearchgate.net These theoretical calculations offer insights into the electronic structure, reactivity, and spectral characteristics of compounds before their synthesis, guiding experimental efforts. nahrainuniv.edu.iq

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine the optimized molecular geometry and a range of electronic properties. researchgate.netbohrium.com Key parameters calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Other calculated descriptors that help in understanding reactivity include electronegativity, hardness, and softness. researchgate.net Furthermore, the molecular electrostatic potential (MEP) surface can be computed to identify the electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov

Theoretical methods are also extensively used to predict spectroscopic parameters. Vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) spectra to aid in structural elucidation. researchgate.netnahrainuniv.edu.iq Electronic absorption spectra in the UV-Visible range are predicted using Time-Dependent DFT (TD-DFT), which provides information on electronic transitions and excitation energies. researchgate.netnih.gov Additionally, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. nahrainuniv.edu.iqacs.org These computational approaches provide a comprehensive theoretical characterization of oxadiazole derivatives, complementing experimental findings. nahrainuniv.edu.iq

Table 3: Theoretically Predicted Properties of Oxadiazole Derivatives

| Property/Parameter | Computational Method | Information Obtained | Reference |

|---|---|---|---|

| Molecular Geometry | DFT (e.g., B3LYP/6-311G(d,p)) | Optimized bond lengths and angles. | researchgate.netresearchgate.net |

| Electronic Properties | DFT | HOMO/LUMO energies, energy gap, chemical reactivity descriptors. | researchgate.netresearchgate.netnih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Identification of nucleophilic and electrophilic sites. | nih.gov |

| Vibrational Spectra | DFT | Predicted IR frequencies for structural assignment. | researchgate.netnahrainuniv.edu.iq |

| Electronic Absorption Spectra | TD-DFT | Prediction of UV-Visible absorption wavelengths and electronic transitions. | researchgate.netnih.gov |

| NMR Spectra | DFT (GIAO method) | Calculation of ¹H and ¹³C NMR chemical shifts. | nahrainuniv.edu.iqacs.org |

Derivatization and Functionalization Strategies of 2 1,3,4 Oxadiazol 2 Yl Propan 2 Amine Scaffold

Modification at the Propan-2-amine Moiety

The primary amine group of the propan-2-amine side chain is a key site for functionalization due to its nucleophilic character. Common modifications include acylation and alkylation, which allow for the introduction of a wide array of substituents.

The amino group readily undergoes acylation (amidation) when treated with various acylating agents such as acid chlorides or isocyanates. For instance, the reaction of 2-amino-1,3,4-oxadiazole derivatives with acid chlorides like methyl 4-(chlorocarbonyl) benzoate (B1203000) or 3-nitrobenzoyl chloride in the presence of a base yields the corresponding N-acylated products. nih.gov Similarly, reaction with chloroacetyl chloride produces chloroacetamide intermediates, which can be further modified. nih.gov

Alkylation introduces alkyl chains to the amine nitrogen. A common strategy involves reacting the amino-oxadiazole with alkyl isocyanates to form urea-linked derivatives. For example, 5-aryl-1,3,4-oxadiazol-2-amines can be reacted with dodecyl isocyanate to produce N-dodecyl-5-aryl-1,3,4-oxadiazole-2-carboxamides, which are precursors that can be cyclized to form the final N-alkylated amine products. nih.gov These reactions are fundamental for exploring structure-activity relationships, as the length and nature of the alkyl or acyl chain can significantly influence biological efficacy. nih.gov

Table 1: Examples of Reagents for Amidation and Alkylation of the Amino Group

| Reaction Type | Reagent Class | Specific Example | Resulting Functional Group |

|---|---|---|---|

| Amidation | Acid Chlorides | 3-Nitrobenzoyl chloride | Amide |

| Chloroacetyl chloride | Chloroacetamide | ||

| Amino Acids | N-Boc-glycine | Peptide linkage | |

| Alkylation | Isocyanates | Dodecyl isocyanate | Urea linkage (in precursor) |

The reactivity of the amino group extends beyond simple acylation and alkylation, enabling the introduction of more complex and diverse functionalities. For example, coupling reactions with N-protected amino acids, such as N-Boc-glycine or N-Boc-phenylalanine, can be performed to introduce peptide fragments, leading to the formation of peptido-mimetic structures. nih.gov Another strategy involves using the chloroacetamide derivatives obtained from acylation as intermediates for further substitution. These intermediates can react with various nucleophiles, like aromatic thiols, to attach other heterocyclic systems, such as benzothiazole, thereby creating more complex molecular architectures. nih.gov These multi-step synthetic pathways allow for the systematic exploration of chemical space around the core scaffold, facilitating the fine-tuning of its pharmacological profile. openmedicinalchemistryjournal.com

Substituent Effects on the Oxadiazole Ring System

The electronic properties and reactivity of the 1,3,4-oxadiazole (B1194373) ring are highly dependent on the nature of the substituents at its C2 and C5 positions.

Table 2: Aromatic and Heteroaromatic Substituents on the 1,3,4-Oxadiazole Ring

| Substituent Group | Position on Oxadiazole Ring | Reference Compound Example |

|---|---|---|

| Phenyl | C2 and C5 | 2,5-Diphenyl-1,3,4-oxadiazole |

| Naphthyl | C2 or C5 | 2-(Naphthalen-1-yl)-5-phenyl-1,3,4-oxadiazole |

| Pyridinyl | C5 | N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine |

| Benzothiazole | (Linked to amine) | Aryl-1,3,4-oxadiazole-benzothiazole derivatives |

| Thiophenyl | C5 | 2-Phenyl-5-(thiophen-2-yl)-1,3,4-oxadiazole |

The electronic nature of substituents on the aromatic rings attached to the oxadiazole core plays a critical role in the ring's reactivity and, in many cases, the yield of its synthesis. nih.gov The 1,3,4-oxadiazole ring has a relatively low electron density at its carbon atoms, making electrophilic substitution difficult. rroij.comglobalresearchonline.net

Electron-withdrawing groups (EWGs) , such as nitro (-NO2), chloro (-Cl), and bromo (-Br), tend to increase the yield of the final oxadiazole product during synthesis. nih.gov These groups make the oxadiazole ring more susceptible to nucleophilic attack. globalresearchonline.net The presence of EWGs has been correlated with higher pharmacological activity in some series of compounds. nih.gov

Electron-donating groups (EDGs) , such as amino (-NH2) and hydroxyl (-OH), generally decrease the yield and reaction time during synthesis. nih.gov However, EDGs can increase the electron density on the oxadiazole ring, which may facilitate electrophilic attack on the ring's nitrogen atoms. rroij.comglobalresearchonline.net Studies have shown that the effects of EDGs can be unpredictable, with some, like methoxy (B1213986) (-OCH3), resulting in higher yields than others, like dimethylamino (-N(CH3)2). otterbein.edu Research suggests that substituents with neutral electronegativity may provide the most consistent and successful reaction outcomes. otterbein.edu

Table 3: Effect of Substituent Groups on 1,3,4-Oxadiazole Synthesis and Reactivity

| Substituent Type | Example Group | Effect on Synthetic Yield | Effect on Reaction Time | Influence on Ring Reactivity |

|---|---|---|---|---|

| Electron-Withdrawing (EWG) | -NO₂, -Cl, -Br | Increases | Increases | Stabilizes transition states; makes ring carbons susceptible to nucleophilic attack. nih.govglobalresearchonline.netotterbein.edu |

| Electron-Donating (EDG) | -NH₂, -OH | Decreases | Decreases | Destabilizes transition states; may facilitate electrophilic attack at ring nitrogens. rroij.comnih.govotterbein.edu |

| Electron-Donating (EDG) | -OCH₃ | Moderate to High | Variable | Contradictory evidence; can produce higher yields than some EWGs. otterbein.edu |

| Neutral | -H, -CH₃ | Generally Good | Variable | Often produces reliable and consistent yields. otterbein.edu |

Hybridization Strategies with Other Pharmacophores

Molecular hybridization is a powerful strategy in drug design where two or more pharmacophores are covalently linked to create a single molecule with potentially enhanced affinity, improved efficacy, or a multi-target mechanism of action. nih.gov The 1,3,4-oxadiazole scaffold is a popular component in such hybrids due to its favorable physicochemical properties and broad biological activities. mdpi.comjmpas.com

These hybrid molecules are designed to interact with multiple biological targets simultaneously. For example, 1,3,4-oxadiazole has been hybridized with:

Chalcones: To create hybrids that inhibit EGFR, Src, and IL-6 for potential anticancer applications. nih.gov

Thiazolidinediones (TZDs): To develop novel agents with dual α-amylase and α-glucosidase inhibitory activity for diabetes treatment. nih.gov

Naproxen (B1676952): To generate derivatives that act as EGFR inhibitors for cancer therapy. tandfonline.com

Quinoxaline and Indole (B1671886) moieties: To produce compounds with significant anti-proliferative and cytotoxic effects against various cancer cell lines. jmpas.comtandfonline.com

This approach leverages the established biological activities of known pharmacophores, combining them with the versatile 1,3,4-oxadiazole core to generate novel chemical entities with unique therapeutic potential. nih.govjmpas.com

Table 4: Examples of 1,3,4-Oxadiazole Hybrid Molecules

| Hybridized Pharmacophore | Resulting Hybrid Class | Intended Biological Target/Activity |

|---|---|---|

| Chalcone | 1,3,4-Oxadiazole/Chalcone Hybrids | Anticancer (EGFR, Src, IL-6 inhibition) nih.gov |

| Thiazolidinedione | Thiazolidinedione-1,3,4-Oxadiazole Hybrids | Antidiabetic (α-amylase and α-glucosidase inhibition) nih.gov |

| Naproxen | Naproxen-1,3,4-Oxadiazole Hybrids | Anticancer (EGFR inhibition) tandfonline.com |

| Quinoxaline | Quinoxaline-1,3,4-Oxadiazole Hybrids | Anticancer (Anti-proliferative) tandfonline.com |

| Indoline | Indoline-1,3,4-Oxadiazole Hybrids | Antitumor jmpas.com |

| Benzimidazole | 1,3,4-Oxadiazole-Benzimidazole Hybrids | Anticancer (EGFR inhibition) nih.gov |

Design and Synthesis of Oxadiazole-Indole Hybrid Systems

The combination of the 1,3,4-oxadiazole moiety with an indole ring system is a synthetic strategy driven by the significant biological profiles of both heterocycles. lsmu.ltchemmethod.com Indole derivatives are known to exhibit a wide range of pharmacological activities, and their integration with the oxadiazole scaffold is anticipated to yield compounds with enhanced biological properties. lsmu.lt

The synthesis of these hybrid systems often begins with a readily available indole-containing starting material, such as indole-3-acetic acid or (1H-indol-3-yl)-methanol. utar.edu.myindexcopernicus.com A common synthetic pathway involves a multi-step sequence starting with the indole core, which is used to build the oxadiazole ring. One representative synthesis starts from (1H-indol-3-yl)-methanol to produce a series of 1-[5-(1H-indol-3-ylmethoxymethyl)-2-phenyl- nih.govnih.govresearchgate.netoxadiazol-3-yl]-ethanone derivatives. indexcopernicus.com The key steps typically include the formation of an ester from the indole starting material, followed by conversion to the corresponding acid hydrazide upon reaction with hydrazine (B178648) hydrate (B1144303). utar.edu.myindexcopernicus.com This acid hydrazide is a crucial intermediate for the subsequent formation of the 1,3,4-oxadiazole ring. The cyclization is often achieved by reacting the hydrazide with an appropriate reagent, such as various benzoic acid derivatives in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), to yield the desired 2,5-disubstituted 1,3,4-oxadiazole. utar.edu.my

Another efficient synthetic route has been developed for 2-[(1H-indol-3-yl)methyl]-5-(alkylthio)-1,3,4-oxadiazoles starting from commercially available methyl indole-3-acetate. lsmu.ltresearchgate.net This pathway also proceeds through the formation of an intermediate hydrazide, which then undergoes condensation with carbon disulfide and intramolecular cyclization to yield the corresponding 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione. lsmu.ltresearchgate.net

The following table outlines a typical synthetic pathway for creating oxadiazole-indole hybrids.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | (1H-indol-3-yl)-methanol | Ethyl chloroacetate, NaH, DMF | (1H-indol-3-ylmethoxy)-acetic acid ethyl ester |

| 2 | (1H-indol-3-ylmethoxy)-acetic acid ethyl ester | Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol, Reflux | (1H-indol-3-ylmethoxy)-acetic acid hydrazide |

| 3 | (1H-indol-3-ylmethoxy)-acetic acid hydrazide | Substituted benzaldehydes, Ethanol, Acetic acid (catalyst) | (1H-indol-3-ylmethoxy)-acetic acid-benzylidene-hydrazide derivatives |

| 4 | (1H-indol-3-ylmethoxy)-acetic acid-benzylidene-hydrazide derivatives | Acetic anhydride (B1165640) (Ac₂O), Reflux | 1-[5-(1H-indol-3-ylmethoxymethyl)-2-(substituted-phenyl)- nih.govnih.govresearchgate.netoxadiazol-3-yl]-ethanone derivatives |

Combination with Other Nitrogen-Containing Heterocycles (e.g., Triazole, Thiadiazole)

Molecular hybridization of the 1,3,4-oxadiazole scaffold extends to its combination with other five-membered nitrogen-containing heterocycles, such as triazoles and thiadiazoles. This strategy is based on the principle of combining different pharmacophores to access novel chemical space and potentially new biological activities.

Oxadiazole-Triazole Hybrids

The conjunction of 1,3,4-oxadiazole and 1,2,3-triazole rings has been successfully achieved through multi-step synthetic sequences. nih.gov A prominent method utilizes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govresearchgate.net In this approach, a 1,3,4-oxadiazole intermediate bearing a terminal alkyne group is first synthesized. This is typically accomplished by reacting a 5-substituted-1,3,4-oxadiazole-2-thiol with propargyl bromide in the presence of a base like potassium carbonate. nih.govresearchgate.net The resulting propargylated oxadiazole is then reacted with various aromatic azides in the presence of a copper(I) catalyst (often generated in situ from copper sulfate (B86663) and a reducing agent like sodium ascorbate) to furnish the desired 1,3,4-oxadiazole-1,2,3-triazole hybrids. nih.govresearchgate.net

Another synthetic route involves the transformation of a 1,3,4-oxadiazole-2-thione into a 4-amino-1,2,4-triazole-3-thiol (B7722964) via hydrazinolysis. nih.gov This triazole intermediate can then be further functionalized, for example, by reacting with aromatic aldehydes to form Schiff bases, which serve as versatile precursors for a variety of fused and non-fused triazole derivatives. nih.gov

The following table summarizes a synthetic route to oxadiazole-triazole hybrids.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Esterification | Starting acid, Methanol, Conc. H₂SO₄, Reflux | Methyl ester derivative |

| 2 | Hydrazinolysis | Methyl ester, Hydrazine hydrate, Ethanol, Reflux | Acid hydrazide |

| 3 | Oxadiazole ring formation (thiol) | Acid hydrazide, CS₂, KOH, Ethanol, Stir then Reflux | 5-Substituted-1,3,4-oxadiazole-2-thiol |

| 4 | Alkynylation | Oxadiazole-2-thiol, Propargyl bromide, K₂CO₃, Acetone, Stir | 2-(Prop-2-yn-1-ylthio)-5-substituted-1,3,4-oxadiazole |

| 5 | Click Reaction (Triazole formation) | Alkynylated oxadiazole, Aromatic azides, CuSO₄·5H₂O, Sodium ascorbate, t-BuOH:H₂O (1:1), Stir | 1,3,4-Oxadiazole linked 1,2,3-triazole hybrid |

Oxadiazole-Thiadiazole Hybrids

The 1,3,4-thiadiazole (B1197879) ring is a bioisostere of the 1,3,4-oxadiazole ring, meaning they have similar physical and chemical properties due to the replacement of the ring oxygen with a sulfur atom. nih.govnih.gov This bioisosteric relationship makes their combination in a single molecule an attractive strategy for medicinal chemists. nih.gov

Synthetic methodologies for oxadiazole-thiadiazole hybrids often involve the sequential construction of the two heterocyclic rings. A common approach begins with the synthesis of a substituted thiadiazole core, which is then elaborated with a side chain that can be converted into the oxadiazole ring. nih.govresearchgate.net For instance, a 5-substituted-1,3,4-thiadiazole-2-thiol can be reacted with an ethyl halo-ester (e.g., ethyl bromopropionate) to introduce an ester-containing side chain. nih.gov This ester is subsequently converted to a hydrazide by treatment with hydrazine hydrate. The resulting hydrazide is the key precursor for the final cyclization step to form the 1,3,4-oxadiazole ring, which is typically achieved by reacting the hydrazide with carbon disulfide in a basic medium. nih.govresearchgate.net The final hybrid molecule thus contains the two heterocyclic systems linked by a flexible thio-alkyl chain. nih.gov

The following table details a representative synthetic pathway for oxadiazole-thiadiazole hybrids.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Substituted Thiosemicarbazide (B42300) | CS₂ / NaOH | 5-Substituted-1,3,4-thiadiazole-2-thiol |

| 2 | 5-Substituted-1,3,4-thiadiazole-2-thiol | Ethyl bromopropionate, K₂CO₃, Acetone, Reflux | Ethyl 3-[[5-(substituted)-1,3,4-thiadiazol-2-yl]thio]propanoate |

| 3 | Ester intermediate from Step 2 | Hydrazine hydrate, Ethanol, Room Temperature | 3-[[5-(substituted)-1,3,4-thiadiazol-2-yl]thio]propanehydrazide |

| 4 | Hydrazide intermediate from Step 3 | 1) CS₂, NaOH, Ethanol, Reflux; 2) HCl | 5-[2-[[5-(substituted)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazole-2-thiol |

| 5 | Oxadiazole-2-thiol from Step 4 | Substituted phenacyl bromides or 2-chloro-N-substituted acetamides, K₂CO₃, Acetone, Room Temperature | Final Oxadiazole-Thiadiazole Hybrid Product |

Q & A

Q. What are the standard synthetic routes for 2-(1,3,4-Oxadiazol-2-yl)propan-2-amine?

The synthesis typically involves cyclization of amidoxime precursors with carboxylic acid derivatives. A mild, high-yield method employs freshly distilled solvents (e.g., DMF or THF) and optimized reaction conditions (ambient temperature, 24-hour reaction time). Post-synthesis purification via column chromatography and characterization using H/C NMR, IR spectroscopy, and mass spectrometry ensures structural fidelity . For example, cyclization under acidic conditions with dehydrating agents (e.g., POCl) can yield the oxadiazole core.

Q. How is the compound characterized to confirm its structural integrity?

Key techniques include:

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions and π-π stacking with interplanar distances of 3.58–3.71 Å) .

- NMR spectroscopy : H NMR identifies amine protons (~1.5–2.0 ppm) and oxadiazole ring protons (~8.0–8.5 ppm). C NMR confirms carbonyl/amine carbons .

- IR spectroscopy : Peaks at ~1650 cm (C=N) and ~3300 cm (N–H stretch) .

Q. What are the primary safety considerations when handling this compound?

While specific toxicity data for this compound is limited, structurally similar oxadiazoles require:

- Use of PPE (gloves, lab coats, goggles).

- Proper ventilation to avoid inhalation of fine particles.

- Emergency protocols aligned with phenol-derived compound guidelines (e.g., immediate medical consultation upon exposure) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield or selectivity?

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve cyclization efficiency compared to protic solvents .

- Catalysis : Palladium-based catalysts (e.g., Pd(dba)) in multi-step reactions enhance regioselectivity for substituted oxadiazoles .

- Scale-up : Continuous flow reactors reduce side reactions and improve reproducibility for gram-scale synthesis .

Q. What in vitro assays are suitable for evaluating biological activity?

- Kinase inhibition assays : Test interactions with ATP-binding pockets using fluorescence-based protocols (e.g., Adapta™ Kinase Assay) .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values, with structural analogs showing IC ranges of 5–20 µM .

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like EGFR or COX-2 .

Q. How do structural modifications impact material science applications?

Substitution patterns on the oxadiazole ring influence thermal stability and mechanical properties. For example:

| Substituent | Thermal Decomposition (°C) | Young’s Modulus (GPa) |

|---|---|---|

| –CH | 220–240 | 2.5–3.0 |

| –CH | 250–270 | 3.2–3.8 |

| Ethyl groups enhance thermal stability by ~30°C compared to methyl analogs, making them suitable for high-temperature polymer matrices . |

Q. What computational methods resolve contradictions in experimental data?

- DFT calculations : Gaussian 09 at the B3LYP/6-31G(d) level to compare theoretical vs. experimental NMR shifts (±0.3 ppm tolerance) .

- Reaction pathway analysis : Identify intermediates using IRC (Intrinsic Reaction Coordinate) to explain unexpected byproducts (e.g., amidine formation due to incomplete cyclization) .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during biological testing?

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) that cleave in physiological conditions .

Q. What strategies mitigate oxidation during storage?

- Inert atmosphere : Store under argon or nitrogen in amber vials.

- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to solutions.

- Lyophilization : Freeze-dry the compound for long-term stability .

Data Interpretation

Q. How to reconcile conflicting bioactivity results across studies?

- Meta-analysis : Use tools like RevMan to assess heterogeneity in IC values (e.g., cell line variability, assay protocols).

- Structural validation : Confirm compound purity via HPLC (>95%) to rule out impurities skewing results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.